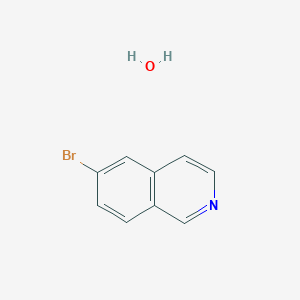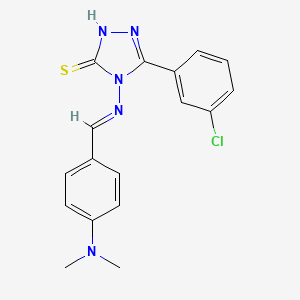
3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound belonging to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a triazole ring, a chlorophenyl group, and a dimethylaminobenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzyl chloride.
Formation of the Benzylidene Moiety: The final step involves the condensation of the triazole derivative with 4-(dimethylamino)benzaldehyde under acidic or basic conditions to form the benzylidene moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond in the benzylidene moiety, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, triazole derivatives, including this compound, are investigated for their antimicrobial, antifungal, and anticancer properties. The presence of the triazole ring is known to enhance biological activity, making these compounds promising candidates for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for various applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the chlorophenyl and benzylidene moieties can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Similar structure but with a different position of the chlorine atom.
3-(3-Bromophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Bromine instead of chlorine.
3-(3-Chlorophenyl)-4-((4-(methylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Methylamino instead of dimethylamino.
Uniqueness
The unique combination of the chlorophenyl group, dimethylaminobenzylidene moiety, and triazole ring in 3-(3-Chlorophenyl)-4-((4-(dimethylamino)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable candidate for further research and development in various fields.
Propiedades
Número CAS |
478255-02-6 |
|---|---|
Fórmula molecular |
C17H16ClN5S |
Peso molecular |
357.9 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-4-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16ClN5S/c1-22(2)15-8-6-12(7-9-15)11-19-23-16(20-21-17(23)24)13-4-3-5-14(18)10-13/h3-11H,1-2H3,(H,21,24)/b19-11+ |
Clave InChI |
VLTAXXKEMIVQDN-YBFXNURJSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



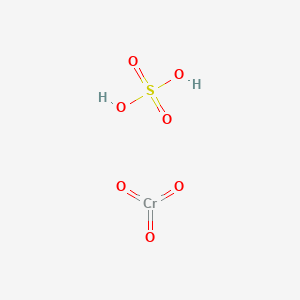



![5-(2-furyl)-4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058455.png)
![N-(2-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12058462.png)
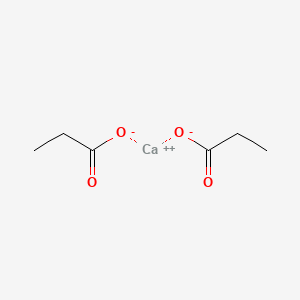

![8-Chloro-7-[2-(4-ethylphenyl)-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B12058483.png)
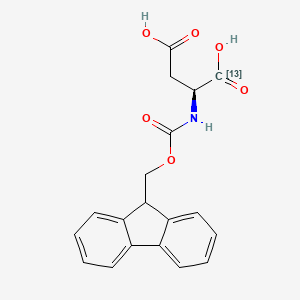
![3-[(1-{[2-(4-Hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)carbamoyl]ethyl]carbamoyl}-3-methylbutyl)carbamoyl]propanoic acid](/img/structure/B12058490.png)

